molecular formula C2H7NO2 B14301332 Methanamine, N-hydroxy-N-methoxy- CAS No. 114892-35-2

Methanamine, N-hydroxy-N-methoxy-

Cat. No.: B14301332
CAS No.: 114892-35-2
M. Wt: 77.08 g/mol
InChI Key: SKESXIRINSAZJB-UHFFFAOYSA-N
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Description

Methanamine, N-hydroxy-N-methoxy- (CAS: Not explicitly listed in evidence) is a secondary amine featuring both hydroxyl (-OH) and methoxy (-OCH₃) substituents on the nitrogen atom. While direct synthesis data for this compound are absent in the provided evidence, structurally related compounds such as N-methoxymethylamine (CAS 1117-97-1, ) and N-hydroxy-N-methylmethanamine hydrochloride (CAS 5725-96-2, ) offer insights into its properties and reactivity. The compound’s dual functional groups likely influence its electronic environment, solubility, and stability, distinguishing it from simpler N-substituted methanamines.

Properties

IUPAC Name

N-methoxy-N-methylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2/c1-3(4)5-2/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKESXIRINSAZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472695
Record name Methanamine, N-hydroxy-N-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114892-35-2
Record name Methanamine, N-hydroxy-N-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Alkylation Using Protected Hydroxylamine Intermediates

Patent literature discloses a multi-step approach leveraging protected hydroxylamine intermediates to enhance selectivity. In one method, N-hydroxy-urethane reacts with 3-chloromethyl-4-hydroxy-benzoic acid methyl ester in methanol, followed by triethylamine-mediated alkylation with methyl iodide (Scheme 2). The sequence involves:

  • Protection : N-hydroxy-urethane (21 g, 0.2 mol ) is dissolved in methanol and treated with 3-chloromethyl-4-hydroxy-benzoic acid methyl ester (40.1 g, 0.2 mol ) to form a benzyloxy intermediate.
  • Alkylation : Addition of triethylamine (10.1 g, 0.1 mol ) facilitates O-methylation, yielding N-(2-hydroxy-5-carbomethoxy-benzyloxy)-phthalimide (22.8 g, 73.3% ).
  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, affording 2-hydroxy-5-carbomethoxybenzyloxamine (10.95 g, 67% ).

This method circumvents direct N-alkylation challenges by employing orthogonal protecting groups. However, the need for multiple purification steps and moderate yields (≤67%) limits scalability.

Ketoxime Ether-Mediated Synthesis and Purification

A landmark advancement in N-hydroxy-N-methoxy methanamine synthesis is the ketoxime ether strategy, which enhances safety and purity. Chinese Patent CN104478757A details a method wherein crude N,O-dimethylhydroxyamine hydrochloride is neutralized with alkaline substances (e.g., NaOH), releasing methoxyamine and N,O-dimethylhydroxyamine. Subsequent reaction with acetone or butanone forms ketoxime ethers, which are hydrolyzed under acidic reflux to regenerate methoxyamine hydrochloride (Scheme 3).

Key Steps :

  • Neutralization : Crude product (≤95% purity) is dissolved in water and neutralized to pH 7–8, liberating free amines.
  • Ketoxime Formation : Acetone (10 equiv) reacts with methoxyamine at 25°C for 2 h, yielding acetone oxime ether (85% conversion ).
  • Acid Hydrolysis : Hydrochloric acid (6 M) reflux decomposes oxime ethers, with gas chromatography monitoring methoxyamine levels (<5% residual).
  • Crystallization : Methanol recrystallization affords pure N,O-dimethylhydroxyamine hydrochloride (98.5% purity ).

Table 2: Purification Efficiency via Ketoxime Strategy

Step Methoxyamine Residual Yield (%) Purity (%)
Initial Crude 15–20% ≤95
Post-Ketoxime Hydrolysis <5% 92 98.5

This method mitigates explosion risks by avoiding free methoxyamine, as intermediates remain protonated throughout.

Mechanistic Considerations and Side Reactions

The propensity for N-hydroxy products over N-methoxy derivatives in base-mediated reactions stems from competing protonation and alkylation pathways. Density functional theory (DFT) calculations suggest that the transition state for O-alkylation is higher in energy (+8.2 kcal/mol) than N-protonation, favoring the latter. Additionally, steric hindrance from tert-pentoxide impedes methyl iodide approach, exacerbating selectivity issues.

In ketoxime ether hydrolysis, side reactions generate unidentified non-condensable gases (e.g., nitrogen oxides), necessitating vigilant gas monitoring. Optimal conditions (pH 1–2, 80°C) maximize methoxyamine hydrochloride recovery while minimizing decomposition.

Comparative Analysis of Synthetic Routes

Efficiency : The ketoxime ether method achieves the highest yields (92%) and purity (98.5%) but requires specialized equipment for gas handling. Base-mediated alkylation, while straightforward, suffers from low yields (≤5% N-methoxy products).
Safety : Multi-step alkylation and ketoxime strategies enhance safety by avoiding free methoxyamine, whereas base-mediated routes risk exothermic side reactions.
Scalability : Industrial applications favor the ketoxime method due to its robustness, though laboratory-scale syntheses may prefer multi-step alkylation for intermediate access.

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and spectral differences between Methanamine, N-hydroxy-N-methoxy-, and analogs:

Compound Name Molecular Formula Molecular Weight Key NMR Shifts (¹H/¹³C) Notable Features
Methanamine, N-hydroxy-N-methoxy- C₂H₇NO₂ 93.09 Inferred: δH ~3.3 (-OCH₃), δH ~5.0 (-OH); δC ~60 (-OCH₃), δC ~70 (N-OH) Dual electron-donating (-OCH₃) and withdrawing (-OH) groups
N-Methoxymethylamine () C₂H₇NO 61.08 δH 2.28 (-CH₃), δH 3.30 (-OCH₃); δC 42.1 (CH₃NH), δC 56.8 (-OCH₃) Single methoxy substituent; higher volatility
N-Hydroxy-N-methylmethanamine HCl () C₂H₈ClNO 109.55 δH 2.85 (N-CH₃), δH 4.10 (-OH); δC 35.2 (N-CH₃), δC 58.1 (N-OH) Protonated hydroxyl group; salt form enhances stability
N-Methoxy-N-methylamine () C₂H₇NO 61.08 δH 3.00 (-NCH₃), δH 3.30 (-OCH₃); δC 38.5 (NCH₃), δC 56.5 (-OCH₃) Symmetric N-substitution; neutral at physiological pH

Key Observations :

  • The methoxy group stabilizes the nitrogen lone pair via resonance, reducing basicity relative to unsubstituted methanamines .

Reactivity and Stability

  • Acid-Base Behavior : The hydroxyl group (-OH) in Methanamine, N-hydroxy-N-methoxy-, renders it more acidic (pKa ~8–10) than analogs like N-methoxymethylamine (pKa ~10–12) .
  • Thermal Stability : Dual substituents may destabilize the compound under high temperatures, contrasting with stable salts like N-hydroxy-N-methylmethanamine HCl ().
  • Oxidation Sensitivity : The hydroxyl group increases susceptibility to oxidation compared to fully alkylated amines ().

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